molecular formula C9H10BrNO B13055380 1-Propanone, 1-(6-bromo-2-pyridinyl)-2-methyl-

1-Propanone, 1-(6-bromo-2-pyridinyl)-2-methyl-

Cat. No.: B13055380
M. Wt: 228.09 g/mol
InChI Key: YRIGMCBDINWCTR-UHFFFAOYSA-N
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Description

1-Propanone, 1-(6-bromo-2-pyridinyl)-2-methyl- is an organic compound with the molecular formula C10H12BrNO It is a derivative of propanone, featuring a bromine atom attached to a pyridine ring and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Propanone, 1-(6-bromo-2-pyridinyl)-2-methyl- typically involves the bromination of a pyridine derivative followed by a series of reactions to introduce the propanone and methyl groups. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and subsequent reactions in controlled environments to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Propanone, 1-(6-bromo-2-pyridinyl)-2-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted pyridine derivatives.

Scientific Research Applications

1-Propanone, 1-(6-bromo-2-pyridinyl)-2-methyl- has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Propanone, 1-(6-bromo-2-pyridinyl)-2-methyl- involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and pyridine ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

Similar Compounds

    1-Propanone, 1-(6-chloro-2-pyridinyl)-2-methyl-: Similar structure but with a chlorine atom instead of bromine.

    1-Propanone, 1-(6-fluoro-2-pyridinyl)-2-methyl-: Features a fluorine atom in place of bromine.

    1-Propanone, 1-(6-iodo-2-pyridinyl)-2-methyl-: Contains an iodine atom instead of bromine.

Uniqueness

1-Propanone, 1-(6-bromo-2-pyridinyl)-2-methyl- is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom’s size and electronegativity can affect the compound’s chemical and biological properties, making it distinct from its chloro, fluoro, and iodo counterparts.

Biological Activity

1-Propanone, 1-(6-bromo-2-pyridinyl)-2-methyl- is a brominated derivative of a propanone compound that has garnered interest due to its potential biological activities. The presence of the bromine substituent on the pyridine ring may influence its chemical behavior and biological interactions, making it a candidate for various pharmaceutical applications. This article aims to explore the biological activity of this compound through a detailed review of available research findings, including data tables and case studies.

The molecular formula of 1-Propanone, 1-(6-bromo-2-pyridinyl)-2-methyl- is C10H10BrNC_10H_{10}BrN, with a molecular weight of approximately 227.10 g/mol. The compound features a carbonyl group (C=O) characteristic of ketones, which is crucial for its reactivity in biological systems.

Biological Activity Overview

Research indicates that compounds with pyridine rings often exhibit significant biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. The specific activities of 1-Propanone, 1-(6-bromo-2-pyridinyl)-2-methyl- are yet to be fully elucidated; however, preliminary studies suggest several potential mechanisms of action.

The biological activity of this compound may involve:

  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes by mimicking natural substrates.
  • Receptor Binding : The compound could bind to various receptors, potentially modulating their activity.
  • Antioxidant Activity : Similar compounds have shown the ability to scavenge free radicals.

Antimicrobial Activity

A study evaluating the antimicrobial properties of similar pyridine derivatives found that compounds with bromine substitutions displayed enhanced activity against certain bacterial strains. For instance, derivatives showed IC50 values in the low micromolar range against Staphylococcus aureus and Escherichia coli, suggesting that 1-Propanone, 1-(6-bromo-2-pyridinyl)-2-methyl- may possess comparable efficacy.

Compound NameStructure FeaturesAntimicrobial Activity (IC50)
1-Propanone, 1-(6-bromo-2-pyridinyl)-2-methyl-Brominated pyridine derivativeTBD (To Be Determined)
MetyraponeDi-pyridyl structureLow μM against S. aureus
Other AnaloguesVarious substitutionsVaries widely

Anticancer Potential

Research into related compounds indicates that pyridine derivatives can exhibit anticancer properties. For example, studies have demonstrated that certain brominated compounds induce apoptosis in cancer cell lines through the activation of reactive oxygen species (ROS) pathways. Further investigation into the apoptotic mechanisms triggered by 1-Propanone, 1-(6-bromo-2-pyridinyl)-2-methyl- is warranted.

Toxicity Profile

Preliminary toxicity assessments suggest that similar compounds do not exhibit significant toxicity at therapeutic doses. For instance, a related study indicated no acute toxicity in murine models at doses up to 2000 mg/kg. Comprehensive toxicological evaluations are essential for establishing safety profiles.

Properties

Molecular Formula

C9H10BrNO

Molecular Weight

228.09 g/mol

IUPAC Name

1-(6-bromopyridin-2-yl)-2-methylpropan-1-one

InChI

InChI=1S/C9H10BrNO/c1-6(2)9(12)7-4-3-5-8(10)11-7/h3-6H,1-2H3

InChI Key

YRIGMCBDINWCTR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C1=NC(=CC=C1)Br

Origin of Product

United States

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